molecular formula C20H24N2O2 B12947392 (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid

(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid

Cat. No.: B12947392
M. Wt: 324.4 g/mol
InChI Key: AJSQYKHFAJTMET-SGHGTVFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include the formation of the indole and pyridine rings, followed by their fusion and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or other reactive sites within the fused ring system.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: Potential medicinal applications include exploring its activity as a pharmaceutical agent, possibly targeting specific enzymes or receptors.

Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used, such as its role in inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Uniqueness: What sets (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid

InChI

InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1

InChI Key

AJSQYKHFAJTMET-SGHGTVFPSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O

Canonical SMILES

CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O

Origin of Product

United States

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